REACTION_CXSMILES
|
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([CH3:8])[CH:2]=1.[OH-:9].[Na+].[CH:11](Cl)(Cl)Cl>O>[CH3:8][C:3]1[CH:4]=[C:5]([CH:11]=[O:9])[C:6]([OH:7])=[CH:1][CH:2]=1 |f:1.2|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
62.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
After vigorous stirring for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
The excess chloroform is removed by distillation under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The distillate collected (±500 ml)
|
Type
|
EXTRACTION
|
Details
|
is extracted with ether
|
Type
|
CUSTOM
|
Details
|
The solvent is removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
by leaving
|
Type
|
WAIT
|
Details
|
to stand for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the bisulfite adduct precipitated
|
Type
|
FILTRATION
|
Details
|
is collected by filtration
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
TEMPERATURE
|
Details
|
by heating on a water bath in dilute H2SO4 for 30 min
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
The aldehyde is extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether solution is dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized from ethanol
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |